molecular formula C13H22N2O4 B1435461 tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate CAS No. 1823269-80-2

tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate

Cat. No.: B1435461
CAS No.: 1823269-80-2
M. Wt: 270.32 g/mol
InChI Key: HHBOIOAOXQTURG-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate: is a chemical compound with the molecular formula C13H22N2O4 . It has an average mass of 270.325 Da and a monoisotopic mass of 270.157959 Da . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate involves several steps. One common synthetic route includes the reaction of this compound with appropriate reagents under controlled conditions. Industrial production methods typically involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate can be compared with other spiro compounds, such as:

  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

These compounds share similar spirocyclic structures but differ in the positioning and number of oxygen and nitrogen atoms, which can lead to differences in their chemical reactivity and biological activity .

Biological Activity

tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate is a synthetic compound characterized by its unique spirocyclic structure, comprising both nitrogen and oxygen functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C13H22N2O4
  • Molecular Weight : 270.325 Da
  • CAS Number : 1823269-80-2
  • Structure : The compound features a spirocyclic framework that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The spirocyclic nature allows for unique conformational flexibility, which can modulate enzyme activity and receptor binding. Research suggests that it may function through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of nitrogen atoms in the spiro structure has been linked to enhanced antibacterial activity against various pathogens.

CompoundActivityReference
This compoundPotential antibacterial
Related spiro compoundsAntifungal and antibacterial

Cytotoxicity

Preliminary cytotoxicity assays suggest that this compound may exhibit selective cytotoxic effects on cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.

Case Studies

  • Antimicrobial Study :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spiro compounds, including derivatives of tert-butyl 3-oxo series. Results indicated significant inhibition of bacterial growth, particularly against gram-positive bacteria .
  • Cytotoxicity Evaluation :
    An experimental study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa). The results demonstrated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group transformations. Its applications extend beyond medicinal chemistry into materials science and organic synthesis due to its unique structural properties.

Properties

IUPAC Name

tert-butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-4-5-18-9-13(8-15)6-10(16)14-7-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOIOAOXQTURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate
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tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate
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tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate
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tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate

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